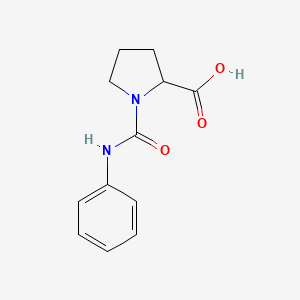

1-(Anilinocarbonyl)proline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEAHHXBZHTCOI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350022 | |

| Record name | Proline, 1-[(phenylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827612-77-1 | |

| Record name | Proline, 1-[(phenylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Anilinocarbonyl)proline

This technical guide provides a comprehensive overview of the synthesis of 1-(Anilinocarbonyl)proline, a valuable proline derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the primary synthetic route, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound, also known as N-phenylcarbamoyl-L-proline, is a derivative of the amino acid proline. The introduction of a phenylurea moiety to the proline nitrogen imparts unique structural features, such as increased hydrogen bonding capabilities and steric bulk. These characteristics make it a subject of academic interest and a useful building block in the synthesis of more complex molecules and as an organocatalyst.

Synthesis Pathway

The most direct and common method for synthesizing this compound is through the nucleophilic addition of the secondary amine of the proline ring to the electrophilic carbon of phenyl isocyanate. This reaction is typically carried out in an aprotic solvent to prevent side reactions with the highly reactive isocyanate group.

Reaction Scheme:

L-Proline + Phenyl Isocyanate → 1-(Anilinocarbonyl)-L-proline

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

L-Proline

-

Phenyl Isocyanate

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A solution of L-proline (1.0 eq) is prepared in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. The flask is cooled in an ice bath with continuous stirring.

-

Addition of Phenyl Isocyanate: Phenyl isocyanate (1.05 eq), dissolved in anhydrous dichloromethane, is added dropwise to the cooled proline solution over a period of 30 minutes.

-

Reaction: The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature, stirring overnight.

-

Work-up: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is triturated with diethyl ether to precipitate the product.

-

Purification: The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound. The purity can be further enhanced by recrystallization if necessary.

-

Characterization: The final product is characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |

| L-Proline | C₅H₉NO₂ | 115.13 | 1.0 | - |

| Phenyl Isocyanate | C₇H₅NO | 119.12 | 1.05 | - |

| This compound | C₁₂H₁₄N₂O₃ | 234.25 | - | Calculated based on L-proline as the limiting reagent |

Expected Analytical Data:

-

Appearance: White to off-white solid

-

Melting Point: Specific to the crystalline form obtained

-

Spectroscopic Data: Consistent with the structure of this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the synthesis of this compound from L-proline and phenyl isocyanate.

Spectroscopic Analysis of 1-(Anilinocarbonyl)proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(Anilinocarbonyl)proline, a derivative of the amino acid proline. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of proline derivatives in drug development and other scientific fields.

Introduction

This compound, also known as N-phenylcarbamoyl-L-proline, is a molecule of interest in medicinal chemistry and organic synthesis. Its structural features, combining the rigidity of the proline ring with the aromatic anilinocarbonyl group, make it a potential candidate for various biological applications. Accurate structural elucidation and purity assessment are critical for its development and use. Spectroscopic techniques are the cornerstone for the molecular structure determination of such compounds. This guide outlines the standard spectroscopic methods for the comprehensive characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. Note: As a single comprehensive public data source for this specific molecule is unavailable, the following data is representative and based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50 | d | 2H | Ar-H (ortho to NH) |

| ~7.30 | t | 2H | Ar-H (meta to NH) |

| ~7.10 | t | 1H | Ar-H (para to NH) |

| ~6.50 | s | 1H | N-H (amide) |

| ~4.40 | dd | 1H | α-CH (proline) |

| ~3.60 | m | 2H | δ-CH₂ (proline) |

| ~2.30 | m | 1H | β-CH₂ (proline) |

| ~2.00 | m | 3H | β-CH₂, γ-CH₂ (proline) |

| ~10.0-12.0 | br s | 1H | COOH |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C=O (carboxylic acid) |

| ~155.0 | C=O (urea) |

| ~138.0 | Ar-C (ipso) |

| ~129.0 | Ar-C (meta) |

| ~124.0 | Ar-C (para) |

| ~120.0 | Ar-C (ortho) |

| ~60.0 | α-C (proline) |

| ~48.0 | δ-C (proline) |

| ~30.0 | β-C (proline) |

| ~25.0 | γ-C (proline) |

Table 3: IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (carboxylic acid) |

| ~3250 | Medium | N-H stretch (amide) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Strong | C=O stretch (amide I) |

| ~1550 | Strong | N-H bend (amide II) |

| ~1600, ~1490 | Medium | C=C stretch (aromatic) |

Table 4: Mass Spectrometry Data (ESI+)

| m/z | Ion Type |

| 235.1077 | [M+H]⁺ |

| 257.0896 | [M+Na]⁺ |

| 116.0706 | [M-Anilinocarbonyl+H]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Absorbance

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

Acquisition Parameters:

-

Ionization Mode: Positive ESI (+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: 50 - 500 m/z

Data Processing:

-

Acquire the mass spectrum in full scan mode.

-

Process the raw data to obtain the mass-to-charge ratios (m/z) of the detected ions.

-

Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass.

-

If necessary, perform tandem MS (MS/MS) experiments to analyze the fragmentation pattern for further structural confirmation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the information from different spectroscopic techniques is integrated to confirm the structure of this compound.

Caption: Integration of spectroscopic data for structural elucidation.

Solubility characteristics of 1-(Anilinocarbonyl)proline in various solvents

For professionals in research, and drug development, understanding the solubility of a compound is a critical first step in its application and formulation. This technical guide provides a summary of the currently available information on the solubility characteristics of 1-(Anilinocarbonyl)proline.

Overview and Current Data Limitations

This compound, a derivative of the amino acid proline, is a compound of interest in various research applications. However, a comprehensive public dataset on its solubility in a wide range of solvents is notably scarce. The majority of available information pertains to its parent compound, L-proline, and other proline derivatives, which may not accurately reflect the solubility profile of this compound due to the influence of the anilinocarbonyl group on its physicochemical properties.

One supplier of this compound indicates its solubility in dimethyl sulfoxide (B87167) (DMSO).[1]

Table 1: Reported Solubility of this compound

| Solvent | Reported Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | Requires sonication for dissolution.[1] |

It is crucial to note that this is a single data point from a commercial source and has not been independently verified in peer-reviewed literature. For a comprehensive understanding, solubility data in a broader range of solvents, including aqueous solutions, alcohols, and other organic solvents, at various temperatures, is necessary.

Extrapolations from Related Compounds

While direct data is limited, the solubility behavior of related compounds can offer some insights. L-proline, the parent amino acid, is very soluble in water and soluble in ethanol (B145695), but insoluble in ether and butanol.[2] Another derivative, N-Boc-L-proline, is reported to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), with approximate solubilities of 15 mg/mL in ethanol and 20 mg/mL in DMF.[3] The presence of the bulky, non-polar anilinocarbonyl group in this compound would likely decrease its solubility in polar, protic solvents like water compared to L-proline, and may enhance its solubility in certain organic solvents.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not available in the public domain, established methods for similar compounds can be adapted. A common and reliable technique is the gravimetric method .

General Gravimetric Solubility Determination Workflow

Below is a generalized workflow for determining the solubility of a solid compound like this compound in a given solvent.

References

An In-depth Technical Guide to the Biological Activity and Mechanism of Action of 1-(Anilinocarbonyl)proline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity and mechanism of action of 1-(Anilinocarbonyl)proline is limited. This guide provides a comprehensive overview based on available data for this compound and its structurally related analogs, namely N-alkylproline anilides.

Introduction

This compound is a derivative of the amino acid proline, characterized by an anilinocarbonyl group attached to the proline nitrogen. While detailed studies on this specific molecule are not abundant in public literature, it has been identified as a compound used in the context of identifying dual-action probes in cellular models of Huntington's disease. The broader class of proline anilide derivatives has demonstrated significant biological activities, particularly as local anaesthetic and antiarrhythmic agents, suggesting a potential area of interest for drug discovery and development. This guide will synthesize the available information on this compound and the more extensively studied N-alkylproline anilides to provide a technical overview of their biological potential and mechanisms.

A primary method for the synthesis of this compound involves the nucleophilic addition of the secondary amine of the proline ring to the electrophilic carbon of phenyl isocyanate. This reaction is typically carried out in an aprotic solvent to prevent side reactions with the isocyanate.

Biological Activity of Proline Anilide Derivatives

Research into N-alkylproline anilides has revealed potent local anaesthetic and antiarrhythmic properties. A key study in this area demonstrated that these compounds exhibit significant biological effects, often superior to established clinical drugs.

Local Anaesthetic Activity

A series of N-alkylproline anilides have been shown to possess significant local anaesthetic effects. The activity of these compounds is influenced by the substitution pattern on the aromatic ring and the nature of the alkyl group on the proline nitrogen.

Antiarrhythmic Activity

Several of the synthesized N-alkylproline anilides also displayed noteworthy antiarrhythmic activity. The shared mechanism of action between local anaesthetics and antiarrhythmics, primarily the blockade of ion channels, accounts for this dual activity.

Quantitative Data Summary

While the full quantitative data from the primary literature on N-alkylproline anilides is not publicly accessible, the published abstract indicates that the activity of these compounds is quantitatively significant. The table below summarizes the qualitative findings.

| Compound Class | Biological Activity | Comparison to Reference Drugs |

| N-Alkylproline Anilides | Surface Anaesthetic Activity | Higher than lidocaine, ropivacaine, and bupivacaine |

| N-Alkylproline Anilides | Antiarrhythmic Activity | Higher therapeutic indexes than reference drugs |

Mechanism of Action

The biological activities of proline anilide derivatives as local anaesthetics and antiarrhythmics are primarily attributed to their ability to block voltage-gated sodium channels in excitable membranes, such as those of neurons and cardiomyocytes.[1]

The proposed mechanism involves the following steps:

-

The lipophilic, unionized form of the proline anilide molecule crosses the cell membrane.

-

Once inside the cell, an equilibrium is established, and the molecule becomes ionized.

-

The ionized form of the compound binds to the intracellular side of the voltage-gated sodium channels.

-

This binding blocks the influx of sodium ions, which is necessary for the depolarization of the membrane and the propagation of action potentials.

-

The blockade of nerve impulses results in a local loss of sensation (anaesthesia), and in cardiac muscle, it stabilizes the membrane potential, thereby suppressing arrhythmias.

References

Potential Therapeutic Targets of 1-(Anilinocarbonyl)proline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(anilinocarbonyl)proline scaffold, characterized by a proline ring with an anilinocarbonyl (or phenylcarbamoyl) group attached to the nitrogen atom, represents a promising area of investigation in drug discovery. While research on this specific class of derivatives is emerging, the broader family of N-substituted proline analogs has shown significant potential across various therapeutic areas. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound derivatives and related compounds, providing insights into their mechanism of action, quantitative data, and detailed experimental methodologies.

Overview of Therapeutic Potential

Proline's unique rigid structure makes it a valuable component in designing molecules that can precisely fit into the active sites of enzymes and receptors. The addition of an anilinocarbonyl group introduces key structural features, including aromatic interactions and hydrogen bonding capabilities, which can enhance binding affinity and selectivity for various biological targets. Preliminary investigations and studies on structurally similar compounds suggest that this compound derivatives may hold therapeutic potential in the following areas:

-

Neurodegenerative Diseases: By inhibiting key enzymes in neurotransmitter metabolism.

-

Cancer: Through the inhibition of enzymes crucial for cancer cell proliferation and survival.

-

Infectious Diseases: By targeting essential enzymes in pathogens.

Key Therapeutic Targets and Mechanisms of Action

Based on studies of closely related N-acyl and N-carbamoyl proline derivatives, several key protein families have been identified as potential targets for this compound derivatives.

Cholinesterases (AChE and BChE)

Target Description: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action: this compound derivatives are postulated to act as inhibitors of AChE and BChE. The carbamoyl (B1232498) moiety can interact with the serine residue in the active site of these enzymes, leading to their inactivation. The proline scaffold helps to correctly orient the anilinocarbonyl group for optimal interaction within the enzyme's active site.

A series of benzyl (B1604629) (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which are structurally analogous to this compound derivatives, have been synthesized and evaluated for their cholinesterase inhibitory activity.[1][2]

Prolyl Oligopeptidase (POP)

Target Description: Prolyl oligopeptidase (POP), a serine protease, is involved in the metabolism of proline-containing neuropeptides and hormones that regulate various physiological processes.[3][4] Dysregulation of POP activity has been linked to neurodegenerative diseases, psychiatric disorders, and cancer.[3][5]

Mechanism of Action: N-acylated proline derivatives have shown potent inhibitory activity against POP. The anilinocarbonyl group in this compound derivatives could mimic the substrate's structure, allowing the molecule to bind to the active site of POP and block its enzymatic activity. This inhibition could modulate the levels of key neuropeptides, offering a therapeutic avenue for neurological disorders.[3][5][6]

Kinases in Cancer

Target Description: Protein kinases are a large family of enzymes that play a central role in cell signaling pathways controlling cell growth, proliferation, and differentiation. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for anticancer drug development.

Mechanism of Action: The urea (B33335) and carbamate (B1207046) moieties are present in numerous approved kinase inhibitors.[7][8][9][10] The anilinocarbonyl group of this compound derivatives can form key hydrogen bond interactions with the hinge region of the kinase domain, a common binding mode for type II kinase inhibitors. The proline ring can serve as a scaffold to position the anilinocarbonyl group and other potential pharmacophoric features for optimal interaction with the ATP-binding pocket of kinases.

Quantitative Data on Biological Activity

Quantitative data for a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates against cholinesterases are summarized below. These compounds share a core structure with this compound derivatives.

| Compound ID | R-group on Phenyl Ring | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

| 1 | H | > 100 | > 100 | [1] |

| 2a | 2-Cl | 46.35 | 55.27 | [1][2] |

| 2b | 3-Cl | 68.11 | 48.33 | [1] |

| 2c | 4-Cl | 75.29 | 42.18 | [1] |

| 3a | 2-Br | 52.81 | 27.38 | [1][2] |

| 3b | 3-Br | 81.25 | 35.19 | [1] |

| 3c | 4-Br | 92.47 | 28.21 | [1][2] |

| 4a | 2-OH | 88.42 | 30.15 | [1] |

| Rivastigmine | (Standard) | 25.12 | 35.48 | [1] |

| Galantamine | (Standard) | 1.25 | 8.91 | [1] |

Experimental Protocols

General Synthesis of Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates

This protocol describes a general method for the synthesis of N-arylcarbamoyl proline derivatives, which can be adapted for this compound derivatives.

Materials:

-

(S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid

-

Oxalyl chloride

-

Dry dichloromethane (B109758) (DCM)

-

Aniline (B41778) or substituted aniline

-

Triethylamine (TEA)

-

Dry diethyl ether

Procedure:

-

A solution of (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 eq) in dry DCM is cooled to 0 °C.

-

Oxalyl chloride (1.2 eq) is added dropwise, followed by a catalytic amount of dry DMF.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

The solvent is evaporated under reduced pressure to yield the crude acid chloride.

-

The crude acid chloride is dissolved in dry DCM and added dropwise to a solution of the appropriate aniline (1.0 eq) and TEA (1.5 eq) in dry DCM at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The mixture is washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylate.

In Vitro Cholinesterase Inhibition Assay

The inhibitory activity against AChE (from electric eel) and BChE (from equine serum) can be determined using a modified Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) and butyrylthiocholine (B1199683) iodide (BTCI) as substrates

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds (this compound derivatives)

-

Donepezil or galantamine as a positive control

Procedure:

-

Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of AChE or BChE solution in phosphate buffer and incubate for 15 minutes at 37 °C.

-

Add 125 µL of DTNB solution to the wells.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

-

The absorbance is measured at 412 nm every minute for 5 minutes using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rates of reaction of the test compounds with that of the control (containing no inhibitor).

-

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

Caption: Cholinergic signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow Diagram

Caption: General experimental workflow for the development of this compound derivatives.

Future Directions

The exploration of this compound derivatives as therapeutic agents is still in its early stages. Future research should focus on:

-

Expansion of the Chemical Space: Synthesizing a broader library of derivatives with diverse substitutions on both the proline ring and the anilino moiety to establish comprehensive structure-activity relationships.

-

Broadening the Target Scope: Screening these compounds against a wider range of therapeutic targets, including various kinases, proteases, and other enzymes implicated in disease.

-

In-depth Mechanistic Studies: Elucidating the precise molecular interactions between the active compounds and their biological targets through techniques like X-ray crystallography and advanced molecular modeling.

-

Preclinical Evaluation: Advancing the most promising compounds into cellular and animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

This technical guide provides a foundational understanding of the therapeutic potential of this compound derivatives. As research in this area progresses, it is anticipated that these compounds will emerge as a valuable new class of therapeutic agents for a range of diseases.

References

- 1. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline-Based Carbamates as Cholinesterase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 3. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the role of prolyl oligopeptidase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Silico Analysis of 1-(Anilinocarbonyl)proline Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 1-(Anilinocarbonyl)proline, a proline analog with potential therapeutic applications. Given the limited publicly available experimental data on this specific molecule, this document serves as a detailed procedural roadmap, presenting a hypothetical case study of its interaction with a plausible biological target, Proline Dehydrogenase (PRODH). The protocols and data herein are illustrative and intended to guide researchers in designing and executing their own computational studies.

Introduction

Proline and its analogs are of significant interest in drug discovery due to their unique structural properties that can influence molecular recognition and biological activity.[1] this compound, an N-acyl derivative of proline, possesses a rigid pyrrolidine (B122466) ring and a phenylurea moiety, suggesting its potential to form specific hydrogen bonds and hydrophobic interactions within a protein binding pocket.[2] In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating these interactions at an atomic level, predicting binding affinities, and elucidating potential mechanisms of action before undertaking extensive experimental work.[2]

This guide focuses on a hypothetical investigation of this compound as an inhibitor of Proline Dehydrogenase (PRODH), a mitochondrial enzyme implicated in cancer metabolism.[3] Inhibition of PRODH has been shown to impair metastasis in breast cancer models, making it an attractive therapeutic target.[3]

In Silico Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol:

-

Target Protein Preparation:

-

Obtain the 3D crystal structure of human PRODH from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atomic charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro).

-

Define the binding site based on the location of the co-crystallized native ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds.

-

-

Docking Simulation:

-

Perform molecular docking using software such as AutoDock Vina or GOLD.

-

Generate a population of possible binding poses.

-

Score and rank the poses based on the software's scoring function, which estimates the binding affinity.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-PRODH complex from the molecular docking study.

-

Place the complex in a periodic boundary box of appropriate dimensions.

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field for the protein and ligand (e.g., AMBER, CHARMM).

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure convergence of the system's properties.

-

Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to estimate the binding free energy of the ligand to the protein.

Protocol:

-

Trajectory Analysis:

-

Extract snapshots of the protein-ligand complex from the production MD trajectory at regular intervals.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy terms:

-

The molecular mechanics energy of the complex, protein, and ligand in the gas phase.

-

The polar solvation free energy using the Poisson-Boltzmann equation.

-

The nonpolar solvation free energy, typically estimated from the solvent-accessible surface area (SASA).

-

-

-

Binding Free Energy Estimation:

-

Calculate the binding free energy by subtracting the free energies of the unbound protein and ligand from the free energy of the complex.

-

Quantitative Data Presentation

The following tables present hypothetical quantitative data that could be generated from the in silico experiments described above for this compound and other proline analogs against PRODH. This data is for illustrative purposes to demonstrate how results would be summarized.

Table 1: Molecular Docking and Binding Free Energy Calculations

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA) (kcal/mol) |

| This compound | -8.5 | -45.2 |

| S-(-)-tetrahydro-2-furoic acid (known inhibitor) | -7.2 | -38.9 |

| Proline (substrate) | -5.8 | -25.6 |

| N-Phenylproline | -7.8 | -41.5 |

Table 2: Analysis of Intermolecular Interactions from MD Simulation

| Compound | Key Interacting Residues in PRODH | Predominant Interaction Types | Average Number of Hydrogen Bonds |

| This compound | Tyr123, Phe234, Arg256 | Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic | 3 |

| S-(-)-tetrahydro-2-furoic acid | Tyr123, Arg256 | Hydrogen Bonding, Hydrophobic | 2 |

| N-Phenylproline | Tyr123, Phe234 | Pi-Pi Stacking, Hydrophobic | 1 |

Visualizations

Signaling Pathway

The following diagram illustrates the proline metabolism pathway and its role in cancer cell bioenergetics, a process potentially modulated by PRODH inhibitors like this compound.

Caption: Proline metabolism pathway and the potential inhibitory action of this compound.

Experimental Workflow

The diagram below outlines the in silico workflow for modeling the interaction between this compound and a target protein.

Caption: In silico workflow for modeling this compound interactions.

Logical Relationships in In Silico Modeling

This diagram illustrates the logical flow and dependencies of the computational techniques discussed.

Caption: Logical flow of the in silico modeling pipeline.

Conclusion

This technical guide has outlined a comprehensive in silico approach for modeling the interactions of this compound, using Proline Dehydrogenase as a hypothetical target. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations provide a robust framework for researchers to investigate the therapeutic potential of this and other proline analogs. While the quantitative data presented is illustrative, it highlights the types of valuable insights that can be gained through these computational methods. The provided visualizations of the relevant signaling pathway and experimental workflows serve to contextualize the in silico experiments and their biological implications. Future experimental validation is essential to confirm the computational predictions and to fully elucidate the mechanism of action of this compound.

References

- 1. This compound | 827612-77-1 | Benchchem [benchchem.com]

- 2. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.com]

- 3. Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Evolution of Proline Analogs in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine (B122466) ring, imparts significant conformational constraints on peptides and proteins. This inherent rigidity is crucial for maintaining the structural integrity and function of various biological macromolecules, notably collagen.[1] The exploration of proline analogs—molecules that mimic proline's structure with specific modifications—has opened up a vast field of research, providing powerful tools for medicinal chemistry, protein engineering, and drug discovery. These analogs allow for the fine-tuning of peptide and protein properties, such as stability, conformation, and biological activity, making them invaluable in the development of novel therapeutics.[2][3] Over the past several decades, a diverse array of proline analogs has been synthesized and studied, leading to significant advancements in our understanding of biological processes and the creation of new medicines.

A Brief History of Proline Analog Research

The scientific journey into proline analogs began with a focus on understanding fundamental biological processes. A significant milestone was the first use of 4-fluoroprolines in 1965 to investigate the mechanism of collagen hydroxylation.[4] These early studies demonstrated that proline analogs could be successfully incorporated into proteins, paving the way for their use as probes in biochemical systems.[4] The first successful synthesis of both diastereomers of 4-fluoroproline (B1262513) from a single 4-hydroxyproline (B1632879) diastereomer was reported in 1998, a key development that expanded their accessibility for research.[4] The synthesis of L-proline itself was first reported by Richard M. Willstätter in 1900.[3] Over the years, the field has expanded to include a wide variety of analogs, including those with different ring sizes, bicyclic structures, and various substitutions, each designed to probe or modulate specific biological functions.[5][6][7]

Classification of Proline Analogs

Proline analogs can be broadly categorized based on their structural modifications. These modifications are designed to alter the conformational preferences, steric bulk, and electronic properties of the proline ring.

Quantitative Data on Proline Analog Activity

The biological effects of proline analogs are quantified using various metrics such as the half-maximal effective concentration (EC50), the half-maximal inhibitory concentration (IC50), and the inhibition constant (Ki). This data is critical for comparing the potency and efficacy of different analogs.

| Proline Analog | Target Enzyme/Receptor | Assay Type | Value | Reference |

| PA1 | Prolyl Hydroxylase 3 (PHD3) | Inhibition | EC50 = 1.53 µM | [8] |

| PA2 | Prolyl Hydroxylase 3 (PHD3) | Inhibition | EC50 = 3.17 µM | [8] |

| PA1 | Prolyl Hydroxylase 3 (PHD3) | Inhibition | Ki = 1.09 µM | [8] |

| PA2 | Prolyl Hydroxylase 3 (PHD3) | Inhibition | Ki = 2.38 µM | [8] |

| S-(–)-tetrahydro-2-furoic acid | Proline Dehydrogenase (PRODH) | Inhibition | Ki ≈ 0.2–1.0 mM | [9] |

| Cyclobutane-1,1-dicarboxylic acid | Proline Dehydrogenase (PRODH) | Inhibition | Ki = 1.4 - 6 mM | [9][10] |

| Cyclobutanecarboxylic acid | Proline Dehydrogenase (PRODH) | Inhibition | Ki = 1.4 - 6 mM | [9][10] |

| Cyclopropanecarboxylic acid | Proline Dehydrogenase (PRODH) | Inhibition | Ki = 1.4 - 6 mM | [9][10] |

| (2S)-oxetane-2-carboxylic acid | Proline Dehydrogenase (PRODH) | Inhibition | Ki = 1.4 - 6 mM | [9][10] |

| 3-Carboxy-3,4-dehydropyrrolidine | Strychnine-Sensitive Glycine (B1666218) Receptor | Binding | Affinity equal to glycine | [11] |

| Azetidine-3-carboxylic acid | Strychnine-Sensitive Glycine Receptor | Binding | Significant affinity | [11] |

| Beta-proline | Strychnine-Sensitive Glycine Receptor | Binding | Significant affinity | [11] |

Key Experimental Protocols

The synthesis and application of proline analogs often involve specialized chemical and biological techniques. Below are outlines of key experimental protocols.

Synthesis of 4-Fluoroprolines

The synthesis of 4-fluoroprolines often starts from the readily available 4-hydroxyproline. A common strategy involves the displacement of the hydroxyl group with a fluoride (B91410) source.

Example Protocol for cis-4-fluoro-L-proline:

-

Esterification: Commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline is esterified, for example, with O-tert-butyl-N,N'-diisopropylisourea to yield the tert-butyl ester.[12]

-

Fluorination: The resulting hydroxyproline (B1673980) derivative is treated with a deoxyfluorination reagent such as morpholinosulfur trifluoride. This step proceeds with complete inversion of configuration, yielding the cis-diastereomer.[12]

-

Deprotection: The protecting groups (Boc and tert-butyl ester) are removed to yield the final cis-4-fluoro-L-proline product.[12]

A "proline editing" technique has also been developed for the solid-phase synthesis of peptides containing 4-fluoroproline residues, where the conversion of hydroxyproline to fluoroproline occurs on the resin.[4][13]

Synthesis of Bicyclic Proline Analogs

Bicyclic proline analogs offer even greater conformational rigidity than proline itself. Their synthesis can be complex, often involving multi-step reaction sequences.

General Strategy for a Fused Bicyclic Proline Analog:

-

Starting Material: The synthesis may begin with a protected form of a cyclic amino alcohol.

-

Key Reaction: A key step could be a cycloaddition reaction, such as an aza-Diels-Alder reaction, to form the bicyclic core. For example, chiral iminium ions can be reacted with a diene like cyclopentadiene.[14]

-

Functionalization and Deprotection: Subsequent steps involve functional group manipulations and deprotection to yield the final bicyclic proline analog.[5][15] Ring-closing metathesis is another powerful technique used to create bicyclic peptides containing proline.[6]

Solid-Phase Peptide Synthesis (SPPS) with Proline Analogs

Incorporating proline analogs into peptides is commonly achieved using SPPS. The following is a generalized workflow.

Signaling Pathways and Mechanisms of Action

Proline analogs exert their biological effects by influencing various signaling pathways. Their unique structural features can lead to the modulation of protein-protein interactions, enzyme activity, and receptor binding.

The HIF-1α Signaling Pathway

A well-studied example is the role of proline analogs in the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, targeting it for degradation. Some proline analogs can act as inhibitors of PHD enzymes, preventing HIF-1α degradation and leading to its accumulation and the subsequent activation of hypoxia-responsive genes.[8]

Proline in Neurotransmission

Proline and its analogs also play a role in the central nervous system. Proline itself is a precursor to the key neurotransmitters glutamate (B1630785) and GABA.[16] The concentration of proline in the synaptic cleft is tightly regulated by specific transporters.[17] Analogs of proline have been shown to interact with key receptors in the brain, such as the strychnine-sensitive glycine receptor, highlighting their potential for modulating neuronal signaling.[11] The administration of proline-containing peptides has been shown to modulate inflammatory and neurosignaling genetic responses, indicating a complex interplay with various signaling pathways in the brain.[18]

Proline metabolism is also linked to several other signaling pathways, including the amino acid stress response and the extracellular signal-regulated kinase (ERK) pathway.[2][19]

Conclusion and Future Directions

The study of proline analogs has evolved from fundamental biochemical probes to a cornerstone of modern drug design and protein engineering. The ability to introduce specific conformational constraints and functional groups through these analogs provides an unparalleled level of control over the properties of peptides and proteins. The quantitative data on their biological activities, coupled with detailed synthetic protocols, empowers researchers to rationally design molecules with desired therapeutic effects.

The future of proline analog research is bright, with ongoing efforts to develop novel synthetic methodologies to access even more complex and diverse structures.[20] There is a growing interest in using these analogs to tackle challenging drug targets and to create new biomaterials with unique properties. As our understanding of the intricate roles of proline in signaling pathways deepens, so too will our ability to design sophisticated proline analogs to modulate these pathways for therapeutic benefit. The continued exploration of this fascinating class of molecules promises to yield further breakthroughs in medicine and biotechnology.

References

- 1. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 4. raineslab.com [raineslab.com]

- 5. conferences.lu.lv [conferences.lu.lv]

- 6. Synthesis of cyclic proline-containing peptides via ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beta-proline analogues as agonists at the strychnine-sensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Synthesis of [c]‐Fused Bicyclic Proline Analogues | Semantic Scholar [semanticscholar.org]

Unlocking Therapeutic Synergy: A Technical Guide to 1-(Anilinocarbonyl)proline as a Scaffold for Dual-Action Probes in Huntington's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is a devastating, inherited neurodegenerative disorder characterized by the progressive loss of neurons, particularly in the striatum and cortex.[1] The disease is caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to a toxic gain-of-function of the mutant huntingtin protein.[1] Despite the clear genetic origin, the downstream molecular pathways contributing to neurodegeneration are complex, involving oxidative stress, mitochondrial dysfunction, and impaired DNA repair. This complexity suggests that therapeutic strategies targeting single pathways may be insufficient. A more promising approach lies in the development of dual-action probes that can simultaneously modulate multiple pathological cascades.

This technical guide explores the rationale and methodologies for identifying and validating dual-action probes for Huntington's disease, with a focus on the simultaneous inhibition of Kynurenine 3-monooxygenase (KMO) and Poly(ADP-ribose) polymerase-1 (PARP-1). While direct literature on 1-(Anilinocarbonyl)proline as a dual-action probe is nascent, its chemical structure presents a potential scaffold for designing such molecules. One vendor source has indicated its use in identifying dual-action probes in a cellular model of Huntington's disease, suggesting its relevance as a foundational structure for novel therapeutic development.[2] This document will provide a comprehensive overview of the target rationale, quantitative data on relevant inhibitors, detailed experimental protocols, and conceptual workflows to guide researchers in this innovative area.

Target Rationale: The Case for Dual KMO and PARP-1 Inhibition

The convergence of two key pathways—the Kynurenine Pathway (KP) and the PARP-1 mediated DNA damage response—offers a compelling rationale for a dual-inhibition strategy in Huntington's disease.

Kynurenine 3-Monooxygenase (KMO): A Critical Node in Neuroinflammation

The Kynurenine Pathway is the primary metabolic route for tryptophan, producing several neuroactive metabolites. In Huntington's disease, this pathway is dysregulated, leading to a decrease in the neuroprotective metabolite kynurenic acid (KYNA) and an increase in the neurotoxic metabolites 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[3] KMO is a pivotal enzyme at a branching point of this pathway; its inhibition shunts the pathway towards the production of KYNA, while simultaneously decreasing the levels of 3-HK and QUIN.[3] This shift can mitigate excitotoxicity and oxidative stress, key contributors to neuronal death in HD.[3]

Poly(ADP-ribose) Polymerase-1 (PARP-1): Guardian of the Genome and Mediator of Cell Death

PARP-1 is a nuclear enzyme critical for DNA repair.[1] In response to DNA damage, PARP-1 synthesizes poly(ADP-ribose) chains to recruit repair machinery.[1] However, excessive DNA damage, a known feature of HD, leads to PARP-1 hyperactivation. This over-activity depletes cellular energy stores (NAD+) and can trigger a form of programmed cell death known as parthanatos.[4] Inhibition of PARP-1 has been shown to be neuroprotective in a mouse model of Huntington's disease, preserving striatal neurons and improving motor function.[4]

By simultaneously inhibiting KMO and PARP-1, a dual-action probe could offer a synergistic therapeutic effect, addressing both neuroinflammation-driven excitotoxicity and DNA damage-induced cell death.

Data Presentation: A Comparative Look at Inhibitors

To provide a baseline for the development of novel dual-action probes, the following tables summarize quantitative data for known KMO and PARP-1 inhibitors.

Table 1: In Vitro Potency of Selected KMO Inhibitors

| Compound | Target Species | IC50 | Assay Type |

| Ro 61-8048 | Rat | 37 nM | Radioenzymatic assay |

| UPF 648 | Human | 20 nM | Recombinant KMO assay |

| GSK180 | Human | ~6 nM | Recombinant KMO assay |

| CHDI-340246 | Human | 0.5 nM | Live tissue lysate assay |

| 3'-Hydroxy-alpha-naphthoflavone | - | 15.85 µM | Kinetic assay |

| Apigenin | - | 24.14 µM | Kinetic assay |

Data compiled from multiple sources.[5][6]

Table 2: In Vitro Potency of Selected PARP-1 Inhibitors

| Compound | IC50 | Notes |

| Olaparib | 4.40 nM | FDA-approved for cancer therapy.[7] |

| INO-1001 | - | Shown to be neuroprotective in the R6/2 mouse model of HD.[4] |

| Compound 8a (Quinoxaline-based) | 2.31 nM | Novel derivative with high potency.[7] |

| Compound 5 (Quinoxaline-based) | 3.05 nM | Novel derivative with high potency.[7] |

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of novel dual-action probes targeting KMO and PARP-1.

Protocol 1: In Vitro KMO Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is based on the consumption of the fluorescent enzymatic cofactor NADPH during the KMO-catalyzed reaction.[8]

1. Reagent Preparation:

- Assay Buffer: 50 mM HEPES, pH 7.5, containing 2 mM DTT and 1 mM EDTA.

- Enzyme Solution: Recombinant human KMO enzyme diluted to a working concentration (e.g., 20 µg/mL) in Assay Buffer. Keep on ice.

- Substrate Solution: Prepare a solution of L-kynurenine (at its Km concentration, approx. 10 µM) and NADPH (at a saturating concentration, e.g., 200 µM) in Assay Buffer.

- Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., derived from this compound) in Assay Buffer. Ensure a consistent, low final concentration of solvent (e.g., DMSO).

2. Assay Procedure (96-well plate format):

- Add 50 µL of the KMO enzyme solution to each well.

- Add 10 µL of the inhibitor solutions or vehicle control to the respective wells.

- Initiate the reaction by adding 40 µL of the Substrate Solution to each well.

- Incubate the plate at 37°C for 60 minutes, protected from light.

3. Detection and Data Analysis:

- Measure the decrease in NADPH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

- Calculate the percentage of KMO inhibition for each concentration of the test compound relative to the vehicle control.

- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: In Vitro PARP-1 Inhibition Assay (Biochemical Trapping)

This protocol assesses the ability of an inhibitor to "trap" PARP-1 on damaged DNA, a key mechanism of action for many PARP-1 inhibitors.[9]

1. Reagent Preparation:

- Cell Culture: Use a relevant cell line, such as SH-SY5Y neuroblastoma cells.

- DNA Damaging Agent: Methyl methanesulfonate (B1217627) (MMS).

- Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

- Antibodies: Primary antibody against PARP-1, and a secondary antibody for detection (e.g., Western Blot).

2. Assay Procedure:

- Plate cells and allow them to adhere overnight.

- Treat cells with the test compound or a known PARP-1 inhibitor (e.g., Olaparib) for a predetermined time (e.g., 4 hours).

- Induce DNA damage by treating cells with MMS for a short period (e.g., 15 minutes).

- Lyse the cells and separate the chromatin-bound protein fraction from the soluble fraction by centrifugation.

- Analyze the chromatin-bound fraction by Western Blot using an anti-PARP-1 antibody.

3. Data Analysis:

- Quantify the intensity of the PARP-1 band in the chromatin-bound fraction for each treatment condition.

- An increase in the PARP-1 signal in the chromatin-bound fraction indicates trapping. Compare the effect of the test compound to the known inhibitor.

Protocol 3: In Vivo Efficacy Testing in a Huntington's Disease Mouse Model

The R6/2 mouse model, which expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, is a widely used model for preclinical testing due to its rapid and robust phenotype.[10]

1. Animal Model and Treatment:

- Use R6/2 transgenic mice and their wild-type littermates.

- Begin daily administration of the test compound or vehicle control at an early symptomatic age (e.g., 4-5 weeks of age) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

2. Behavioral Assessments:

- Motor Function: Conduct weekly assessments using tests such as the rotarod (to measure motor coordination and balance) and grip strength tests.

- General Health: Monitor body weight and overall survival.

3. Post-mortem Analysis (at end-stage, e.g., 12-14 weeks):

- Perfuse the mice and collect brain tissue.

- Histology: Perform immunohistochemical staining on brain sections to assess striatal volume, neuronal size, and the number of mutant huntingtin aggregates.

- Biochemical Analysis: Use Western Blot or ELISA to measure levels of key biomarkers such as Brain-Derived Neurotrophic Factor (BDNF) and activated CREB in striatal lysates.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: The Kynurenine Pathway in Huntington's Disease.

Caption: PARP-1 Signaling in DNA Damage and Cell Death.

Caption: Workflow for Dual-Action Probe Identification.

Synthesis of this compound

The synthesis of the core scaffold, this compound, is a straightforward process. The most direct method involves the nucleophilic addition of the secondary amine of the proline ring to the electrophilic carbon of phenyl isocyanate.[11] This reaction is typically performed in an aprotic solvent, such as dichloromethane (B109758) (DCM), to prevent side reactions with the isocyanate.[11] The presence of the phenylurea moiety in the resulting structure provides opportunities for further chemical modification to optimize binding to both KMO and PARP-1.

Conclusion

The development of dual-action probes represents a sophisticated and potentially highly effective strategy for treating complex neurodegenerative conditions like Huntington's disease. The simultaneous inhibition of KMO and PARP-1 is a rationally designed approach that targets both neuroinflammation and DNA damage-induced cell death. While the specific role of this compound in this context is still emerging, its structure provides a viable starting point for the design and synthesis of novel dual inhibitors. The experimental protocols and workflows detailed in this guide offer a comprehensive roadmap for researchers to explore this promising therapeutic avenue, from initial in vitro screening to in vivo validation in relevant disease models. Continued research in this area holds the potential to deliver a new class of therapeutics capable of modifying the course of Huntington's disease.

References

- 1. Chromatin to clinic: The molecular rationale for PARP1 inhibitor function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP-1 Inhibition Is Neuroprotective in the R6/2 Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. criver.com [criver.com]

- 11. This compound | 827612-77-1 | Benchchem [benchchem.com]

The Role of Proline Metabolism in Cellular Stress Adaptation: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proline, a unique cyclic amino acid, plays a pivotal role in cellular adaptation to a myriad of environmental and physiological stressors. Its accumulation is a hallmark of the cellular stress response across diverse organisms, from bacteria to plants and animals. This guide provides a comprehensive technical overview of the core aspects of proline metabolism in the context of cellular stress. We delve into the intricate biochemical pathways governing proline biosynthesis and catabolism, the multifaceted functions of proline as an osmoprotectant, a molecular chaperone, and a redox buffer, and its emerging role as a signaling molecule. This document summarizes key quantitative data, provides detailed experimental protocols for assessing proline metabolism, and presents visual representations of the associated signaling pathways and workflows to facilitate a deeper understanding and further research in this critical area of cell biology and its therapeutic implications.

Core Signaling Pathways in Proline Metabolism

Proline homeostasis is tightly regulated through the coordinated action of its biosynthetic and catabolic pathways, which are often localized in different subcellular compartments. Under stress conditions, this spatial separation allows for a rapid and significant accumulation of proline.

Proline Biosynthesis

Proline is primarily synthesized from glutamate (B1630785) in the cytoplasm and chloroplasts.[1] This pathway involves two key enzymatic steps. The rate-limiting step is catalyzed by Δ1-pyrroline-5-carboxylate synthetase (P5CS) , a bifunctional enzyme that converts glutamate to γ-glutamyl phosphate (B84403) and subsequently to glutamate-γ-semialdehyde (GSA).[2] GSA is in spontaneous equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C). The final step is the reduction of P5C to proline by P5C reductase (P5CR) .[2] An alternative, less prominent pathway for proline synthesis is from ornithine, a product of the urea (B33335) cycle.[1]

Proline Catabolism

The degradation of proline to glutamate occurs in the mitochondria and serves as a source of energy and reducing equivalents.[2] The first and rate-limiting step is the oxidation of proline back to P5C, catalyzed by proline dehydrogenase/oxidase (PRODH/POX) .[3] P5C is then further oxidized to glutamate by P5C dehydrogenase (P5CDH) . The electrons generated during proline oxidation can be transferred to the mitochondrial electron transport chain to produce ATP.[3]

The Proline-P5C Cycle: A Redox Shuttle

The interplay between proline synthesis in the cytosol and its catabolism in the mitochondria forms the "proline-P5C cycle". This cycle is proposed to function as a redox shuttle, transferring reducing equivalents (in the form of NADPH) from the pentose (B10789219) phosphate pathway in the cytosol to the mitochondrial electron transport chain.[1][4] This process is crucial for maintaining cellular redox balance, particularly under stress conditions.

Diagram of Proline Metabolism Pathways

Caption: Overview of proline biosynthesis and catabolism pathways.

Proline Metabolism and ROS Signaling

Proline metabolism is intricately linked with the production and scavenging of reactive oxygen species (ROS). The oxidation of proline by PRODH/POX in the mitochondria can lead to the generation of superoxide (B77818) radicals as a byproduct of the electron transport chain.[5] This controlled ROS production is emerging as a critical signaling mechanism that can trigger various cellular responses, including apoptosis and autophagy. Conversely, the process of proline biosynthesis consumes NADPH, which can help to alleviate oxidative stress by regenerating antioxidants like glutathione.[1] Proline itself can also act as a direct ROS scavenger.

Diagram of Proline Metabolism and ROS Signaling

Caption: Interplay between proline metabolism and ROS signaling in stress.

Quantitative Data on Proline Metabolism in Stress Adaptation

The accumulation of proline is a quantifiable indicator of cellular stress. The following tables summarize representative data from studies on the effects of salt and drought stress on proline levels and the expression of key metabolic enzymes in plants.

Table 1: Proline Content in Plants Under Salt Stress

| Plant Species | Tissue | NaCl Concentration (mM) | Proline Content (µmol/g FW) | Fold Increase | Reference |

| Kosteletzkya virginica | Leaves | 0 | ~1.5 | - | [6] |

| 100 | ~4.0 | ~2.7 | [6] | ||

| 200 | ~7.0 | ~4.7 | [6] | ||

| 300 | ~10.0 | ~6.7 | [6] | ||

| Solanum tuberosum (cv. Spunta) | Shoots | 0 | ~20 mg/100g FW | - | [7] |

| 50 | ~64 mg/100g FW | ~3.2 | [7] | ||

| 100 | ~83 mg/100g FW | ~4.2 | [7] | ||

| Physalis peruviana | Leaves | 0 | ~1.5 | - | [8] |

| 60 | ~2.0 | ~1.3 | [8] | ||

| 120 | ~2.2 | ~1.5 | [8] | ||

| Arabidopsis thaliana | Seedlings | 100 | ~1.38 mmol/g FW | ~2.4 | [9] |

Table 2: Proline Content in Plants Under Drought Stress

| Plant Species | Tissue | Stress Condition | Proline Content | Fold Increase | Reference |

| Phaseolus vulgaris (mutant line 6) | Leaves | Control | ~2 µmol/g FW | - | [10] |

| Water deficit | ~9 µmol/g FW | ~4.5 | [10] | ||

| Cicer arietinum (cv. Bivaniej) | Leaves | Control | ~0.2 µmol/g DW | - | [11] |

| Vegetative stage drought | ~2.0 µmol/g DW | ~10.0 | [11] | ||

| Vigna radiata (IC 395518) | - | Control | ~0.5 mg/g | - | [12] |

| Drought | ~2.5 mg/g | ~5.0 | [12] | ||

| Triticum aestivum | Leaves | Control | ~0.4 mg/g FW | - | [13] |

| Drought | ~6.7 mg/g FW | ~16.8 | [13] |

Table 3: Gene Expression of P5CS and PRODH/POX Under Osmotic Stress

| Plant Species | Gene | Stress Condition | Fold Change in Expression | Reference |

| Arabidopsis thaliana | P5CS1 | Salt Stress (light) | Upregulated | [14] |

| ProDH | Salt Stress (light) | Downregulated | [14] | |

| P5CS1 | Rehydration | Downregulated | [14] | |

| ProDH | Rehydration | Upregulated | [14] | |

| Paeonia ostii | PoP5CS | Drought Stress | ~4.04 | [15] |

Table 4: Kinetic Parameters of Proline Metabolism Enzymes

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| P5CS | Vigna aconitifolia | Glutamate | 1.8 mM | - | [10] |

| ATP | 0.4 mM | - | [10] | ||

| PRODH/POX (PutA) | Escherichia coli | Proline | - | - | [16] |

| Coenzyme Q1 | 25 µM | - | [16] |

Experimental Protocols

Accurate and reproducible quantification of proline and the activity of its metabolic enzymes are crucial for studying cellular stress responses. This section provides detailed protocols for key assays.

Measurement of Proline Concentration (Ninhydrin-based Assay)

This colorimetric assay is based on the reaction of proline with ninhydrin (B49086) in an acidic environment to produce a red-colored chromophore, which can be quantified spectrophotometrically.[7]

Diagram of Proline Measurement Workflow

Caption: Workflow for the ninhydrin-based proline concentration assay.

Materials and Reagents:

-

Acid-Ninhydrin Reagent: Dissolve 1.25 g of ninhydrin in 30 mL of glacial acetic acid and 20 mL of 6 M phosphoric acid with gentle heating. This reagent should be prepared fresh.[17]

-

Glacial Acetic Acid

-

3% (w/v) Sulfosalicylic Acid

-

Toluene

-

L-Proline standard solutions: Prepare a stock solution and a series of dilutions (e.g., 0, 20, 40, 60, 80, 100 µg/mL) in 3% sulfosalicylic acid.

Procedure:

-

Sample Preparation: Homogenize approximately 0.5 g of fresh tissue in 10 mL of 3% aqueous sulfosalicylic acid.

-

Extraction: Centrifuge the homogenate at 12,000 x g for 10 minutes. Collect the supernatant.

-

Reaction: To 2 mL of the supernatant, add 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid.

-

Incubation: Incubate the mixture in a boiling water bath for 1 hour.

-

Termination: Terminate the reaction by placing the tubes in an ice bath.

-

Extraction: Add 4 mL of toluene to the reaction mixture and vortex vigorously for 15-20 seconds. Allow the phases to separate.

-

Measurement: Carefully collect the upper toluene phase and measure its absorbance at 520 nm using a spectrophotometer. Use toluene as the blank.

-

Standard Curve: Prepare a standard curve by performing the same procedure with the L-proline standard solutions.

-

Calculation: Determine the proline concentration in the sample from the standard curve and express it as µmol per gram of fresh weight.

Protein Quantification (Bradford Assay)

The Bradford assay is a rapid and sensitive method for the quantification of total protein, which is necessary for normalizing enzyme activity measurements. It is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[18]

Reagents:

-

Bradford Reagent: Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has dissolved, dilute to 1 L with distilled water. Filter the solution through Whatman No. 1 paper.[19]

-

Bovine Serum Albumin (BSA) standard solutions: Prepare a series of dilutions (e.g., 0, 2, 4, 6, 8, 10 µg/mL) in the same buffer as the protein extract.

Procedure:

-

Add 10 µL of each standard or unknown sample to a microplate well.

-

Add 200 µL of Bradford reagent to each well and mix.

-

Incubate at room temperature for 5-10 minutes.

-

Measure the absorbance at 595 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration.

-

Determine the protein concentration of the unknown samples from the standard curve.

Pyrroline-5-Carboxylate Synthetase (P5CS) Activity Assay

P5CS activity can be measured by quantifying the formation of P5C from glutamate in the presence of ATP and NADPH. One common method follows the oxidation of NADPH at 340 nm.

Reagents:

-

Extraction Buffer: e.g., 100 mM Tris-HCl (pH 7.4), 10% (v/v) glycerol, 1 mM EDTA, 1 mM DTT.

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 100 mM L-glutamate, 5 mM ATP, 0.4 mM NADPH.

Procedure:

-

Enzyme Extraction: Homogenize tissue in ice-cold extraction buffer and centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract. Determine the protein concentration using the Bradford assay.

-

Assay: In a cuvette, mix the reaction buffer components except for ATP. Add a known amount of the enzyme extract.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.

-

Calculation: Calculate the rate of NADPH oxidation using its molar extinction coefficient (6.22 mM⁻¹ cm⁻¹). Express the enzyme activity as nmol of NADPH oxidized per minute per mg of protein.

Proline Dehydrogenase/Oxidase (PRODH/POX) Activity Assay

PRODH/POX activity can be determined by monitoring the proline-dependent reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[20]

Reagents:

-

Mitochondria Isolation Buffer: e.g., 0.3 M mannitol, 50 mM Tris-HCl (pH 7.2), 1 mM EDTA, 0.1% (w/v) BSA, 1 mM DTT.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 1 mM KCN, 0.5% (v/v) Triton X-100.

-

DCPIP Solution: 2 mM 2,6-dichlorophenolindophenol.

-

Proline Solution: 1 M L-proline.

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from the tissue of interest using differential centrifugation.

-

Enzyme Solubilization: Resuspend the mitochondrial pellet in assay buffer containing Triton X-100 to solubilize the membrane-bound PRODH/POX.

-

Assay: In a cuvette, add the assay buffer, DCPIP solution, and the solubilized mitochondrial extract.

-

Baseline Measurement: Monitor the absorbance at 600 nm to establish a baseline rate of DCPIP reduction.

-

Reaction Initiation: Start the reaction by adding the proline solution.

-

Measurement: Continue to monitor the decrease in absorbance at 600 nm.

-

Calculation: The PRODH/POX activity is the difference between the rate of DCPIP reduction in the presence and absence of proline. Use the molar extinction coefficient of DCPIP (21 mM⁻¹ cm⁻¹) to calculate the specific activity (nmol DCPIP reduced per minute per mg of protein).

Conclusion and Future Directions